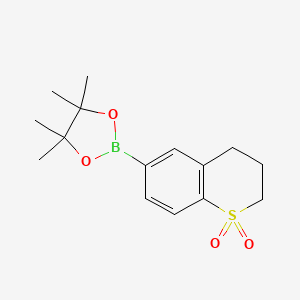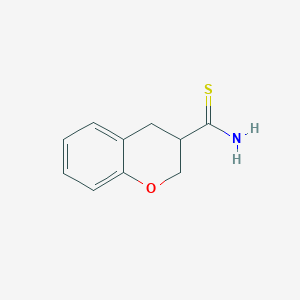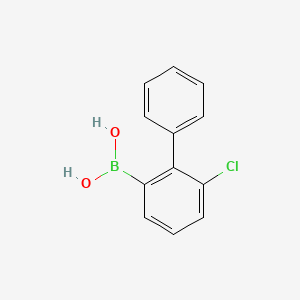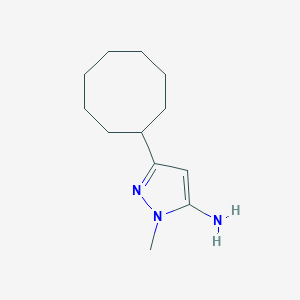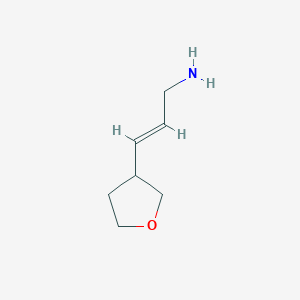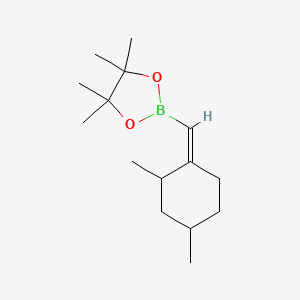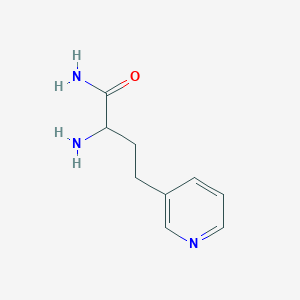
2-Amino-4-(pyridin-3-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-(pyridin-3-yl)butanamide is an organic compound with the molecular formula C9H13N3O It is a derivative of butanamide with an amino group at the second position and a pyridin-3-yl group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(pyridin-3-yl)butanamide typically involves the reaction of 3-pyridinecarboxaldehyde with 2-aminobutanamide under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the formation of the desired product. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the need for manual intervention.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-(pyridin-3-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted butanamides.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-(pyridin-3-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which 2-Amino-4-(pyridin-3-yl)butanamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-4-(pyridin-4-yl)butanamide
- 2-Amino-4-(pyridin-2-yl)butanamide
- 2-Amino-3-(pyridin-3-yl)propanoic acid
Uniqueness
2-Amino-4-(pyridin-3-yl)butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it a valuable compound for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C9H13N3O |
|---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
2-amino-4-pyridin-3-ylbutanamide |
InChI |
InChI=1S/C9H13N3O/c10-8(9(11)13)4-3-7-2-1-5-12-6-7/h1-2,5-6,8H,3-4,10H2,(H2,11,13) |
InChI-Schlüssel |
UCRJLCSEWZMRSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)CCC(C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




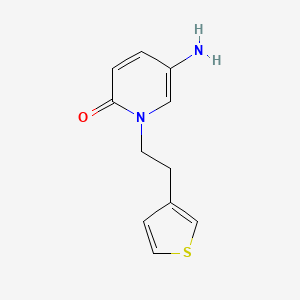

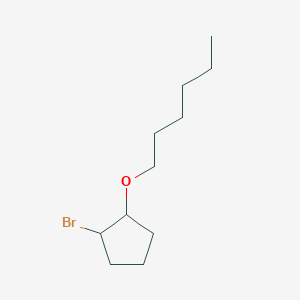
![1-methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-1,2,3-triazole](/img/structure/B15325986.png)
![cis-3-Azabicyclo[3.2.0]heptane hcl](/img/structure/B15326013.png)
